molecular formula C11H12BrNO2 B13159155 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one

5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one

Cat. No.: B13159155
M. Wt: 270.12 g/mol
InChI Key: VVSZWGBPCLTQGT-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one is a specialized oxazolidinone derivative of significant interest in synthetic and medicinal chemistry research. This compound serves as a versatile and critical synthon (building block) for the development of more complex molecular architectures. Its molecular structure features a reactive bromomethyl group at the 5-position, which is highly susceptible to nucleophilic substitution reactions, allowing researchers to functionalize the molecule with various nucleophiles such as amines, thiols, and alkoxides . The primary research value of this compound lies in its application as a key intermediate in the synthesis of novel pharmaceutical candidates and bioactive molecules. Oxazolidinones are a well-known class of compounds with demonstrated antibacterial activity , and derivatives like this are explored for their potential to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . Furthermore, recent scientific studies have highlighted the potential of similar oxazolidinone derivatives to exhibit antiproliferative effects in anticancer research, with mechanisms that may include inducing cell cycle arrest and promoting apoptosis in cancer cell lines . The 2-methylphenyl substituent at the 3-position contributes to the steric and electronic properties of the molecule, which can influence its binding affinity and metabolic stability in biological systems . This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

5-(bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H12BrNO2/c1-8-4-2-3-5-10(8)13-7-9(6-12)15-11(13)14/h2-5,9H,6-7H2,1H3

InChI Key

VVSZWGBPCLTQGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(OC2=O)CBr

Origin of Product

United States

Preparation Methods

Bromomethylation via Radical Initiation

Method : Radical-mediated bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in inert solvents (e.g., CCl₄ or CHCl₃) under reflux.

  • Procedure :
    • Dissolve 3-(2-methylphenyl)-1,3-oxazolidin-2-one in CCl₄.
    • Add NBS (1.1 equiv) and AIBN (0.1 equiv).
    • Reflux at 80°C for 12–24 hours.
  • Outcomes :
    • Yields: 60–75% after column purification.
    • Purity: ≥95% (HPLC).
    • Side products: <5% debrominated or over-brominated derivatives.

Optimization :

  • Higher yields (75%) achieved with CCl₄ vs. CHCl₃ (65%) due to improved radical stability.
  • Excess NBS (1.5 equiv) reduces reaction time but increases impurities.

Acid-Catalyzed Bromomethylation

Method : Treatment with HBr gas and paraformaldehyde in dichloromethane (DCM) at 0–5°C.

  • Procedure :
    • Suspend 3-(2-methylphenyl)-1,3-oxazolidin-2-one in DCM.
    • Add paraformaldehyde (2.0 equiv) and HBr gas (bubbled for 30 min).
    • Stir at 0°C for 6 hours.
  • Outcomes :
    • Yields: 50–60%.
    • Challenges: Requires strict temperature control to avoid polymerization.

Metal-Catalyzed Cross-Coupling

Method : Palladium- or copper-catalyzed coupling of bromomethyl precursors with 2-methylphenyl boronic acids.

  • Procedure :
    • React 5-bromomethyl-oxazolidin-2-one with 2-methylphenyl boronic acid.
    • Use Pd(PPh₃)₄ (5 mol%) in THF/Na₂CO₃(aq) at 80°C.
  • Outcomes :
    • Yields: 70–80%.
    • Advantage: High regioselectivity for the 2-methylphenyl group.

Comparative Analysis of Methods

Method Yield Purity Reaction Time Key Advantage
Radical Bromination 60–75% ≥95% 12–24 h Scalable, minimal side products
Acid-Catalyzed HBr 50–60% 90–92% 6 h Low-cost reagents
Metal-Catalyzed Coupling 70–80% ≥98% 8–12 h High regioselectivity

Optimization Strategies

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may reduce bromination efficiency in radical methods.
  • Temperature : Radical initiation requires ≥80°C for optimal AIBN decomposition.
  • Catalyst Loading : Pd catalysts >5 mol% increase costs without significant yield improvements.

Challenges and Solutions

  • Over-Bromination : Mitigated by stoichiometric control of NBS and shorter reaction times.
  • Steric Hindrance : 2-methylphenyl substituent slows bromination kinetics; extended reaction times (24 h) required.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazolidinone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Nucleophiles (amines, thiols, alcohols), solvents (DMF, DMSO), mild heating.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, acetic acid), room temperature to reflux.

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, THF), low to moderate temperatures.

Major Products:

  • Substituted oxazolidinones
  • Oxidized oxazolidinone derivatives
  • Reduced oxazolidinone derivatives

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features are modified to enhance its efficacy and selectivity towards specific biological targets.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects.

Comparison with Similar Compounds

Substituent Variations at Position 3 and 5

The table below compares key structural and physicochemical properties of the target compound with analogs differing in substituents at positions 3 (aromatic ring) and 5 (side chain):

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one 2-methylphenyl Bromomethyl C₁₁H₁₂BrNO₂ 278.13 Reactive intermediate; safety data pending
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one 4-fluorophenyl Bromomethyl C₁₀H₉BrFNO₂ 274.09 Higher electronegativity (F) enhances stability; XLogP3 = 2.4
5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one 4-bromophenyl Bromomethyl C₁₀H₉Br₂NO₂ 334.99 Increased molecular weight; potential halogen bonding
(5R)-5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one Methyl Bromomethyl C₅H₈BrNO₂ 194.03 Simpler structure; chiral center at C5
(5S)-5-(Aminomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one 4-fluorophenyl Aminomethyl C₁₀H₁₁FN₂O₂ 210.21 Reduced reactivity; potential for peptide coupling
(5R)-3-(4-Bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 4-bromophenyl Hydroxymethyl C₁₀H₁₀BrNO₃ 272.10 Polar group enhances solubility; used in chiral synthesis

Reactivity and Functional Group Analysis

  • Bromomethyl vs. Other Substituents at Position 5: The bromomethyl group in the target compound facilitates nucleophilic substitution reactions, making it valuable for introducing alkyl or aryl groups. In contrast, analogs with hydroxymethyl (e.g., ) or aminomethyl (e.g., ) groups exhibit lower reactivity but higher polarity, favoring applications in aqueous environments.
  • Electron-Donating Groups (e.g., 2-Methyl): Increase steric bulk, which may hinder crystallization or intermolecular interactions compared to planar substituents like phenyl .

Crystallographic and Structural Insights

  • The crystal structure of related oxazolidinones (e.g., (E)-3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one) reveals chair conformations of the oxazolidinone ring and intramolecular hydrogen bonds (N–H⋯O), which stabilize the structure .

Biological Activity

5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, notable for its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrNO2C_{11}H_{12}BrNO_{2}, with a molecular weight of approximately 270.12 g/mol. The compound features a bromomethyl group that enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

Synthesis

The synthesis of this compound typically involves the bromomethylation of a suitable precursor, such as 3-(2-methylphenyl)-1,3-oxazolidin-2-one. Common methods include:

  • Bromomethylation : Utilizing bromine or brominating agents to introduce the bromomethyl group.
  • Reflux Methods : Conducting reactions under reflux conditions to facilitate the formation of the oxazolidinone ring.

Biological Activity

This compound exhibits significant biological activity, particularly in the context of drug development. Its reactivity with biological nucleophiles allows it to modify biomolecules, which is crucial in medicinal chemistry applications.

The compound acts as an electrophile due to the presence of the bromomethyl group, enabling it to engage in various interactions that can lead to significant biological effects. This property is particularly useful in modifying peptides or other biomolecules for therapeutic purposes.

Applications in Medicinal Chemistry

The compound has been investigated as an intermediate for synthesizing pharmaceutical agents with potential therapeutic effects. It has shown promise in:

  • Antimicrobial Activity : Related oxazolidinones have been developed as antibiotics targeting bacterial infections.
  • Anticoagulant Research : Similar compounds have been identified as potent inhibitors of coagulation factors, indicating potential uses in treating thromboembolic diseases .

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds highlights the unique reactivity profile of this compound:

Compound NameKey Features
5-(Chloromethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-oneChlorine substituent; less reactive than bromine
5-(Iodomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-oneIodine substituent; more reactive than bromine
3-(2-Methylphenyl)-1,3-oxazolidin-2-oneLacks halogen substituent; different reactivity

The bromomethyl group provides a balanced reactivity that allows selective reactions while maintaining stability under certain conditions. This makes it particularly advantageous for further synthetic transformations and applications in drug discovery.

Antimicrobial Studies

Research has shown that derivatives of oxazolidinones exhibit antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating significant inhibitory activity.

Anticoagulant Development

Studies on oxazolidinone derivatives have led to the discovery of potent Factor Xa inhibitors. These compounds are currently under clinical development for their potential use in preventing thromboembolic disorders .

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